Prunasin

Catalog No.
S577397
CAS No.
99-18-3
M.F
C14H17NO6
M. Wt
295.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Prunasin

CAS Number

99-18-3

Product Name

Prunasin

IUPAC Name

(2R)-2-phenyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

InChI

InChI=1S/C14H17NO6/c15-6-9(8-4-2-1-3-5-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-5,9-14,16-19H,7H2/t9-,10+,11+,12-,13+,14+/m0/s1

InChI Key

ZKSZEJFBGODIJW-GMDXDWKASA-N

SMILES

Array

Synonyms

(R)-prunasin, benzeneacetonitrile, alpha-(beta-D-glucopyranosyloxy)-, mandelonitrile-beta-glucoside, prulaurasin, prunasin, prunasin, (R)-isomer, prunasine

Canonical SMILES

C1=CC=C(C=C1)C(C#N)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Prunasin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Supplementary Records. It belongs to the ontological category of prunasin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Prunasin (CAS 99-18-3) is a highly characterized cyanogenic monoglucoside, defined structurally as (R)-mandelonitrile β-D-glucoside. As the direct precursor to mandelonitrile in the cyanogenesis pathway of Prunus species, it serves as a critical analytical standard and enzymatic substrate in both food safety and synthetic biology. Unlike more complex diglucosides, Prunasin exhibits excellent aqueous solubility and undergoes a direct, single-step enzymatic cleavage to release glucose and mandelonitrile. This predictable, single-stage degradation profile makes it an essential procurement target for stereospecific enzyme screening, chiral pathway validation, and applications where precise, linear control over cyanohydrin release is required [1].

Procurement teams often attempt to substitute Prunasin with Amygdalin, a closely related and more commercially abundant cyanogenic diglucoside. However, this substitution fundamentally compromises kinetic and enzymatic assays. Amygdalin contains a gentiobiose moiety, necessitating a two-step hydrolysis process that introduces a significant kinetic lag phase and requires entirely different enzyme classes (such as EC 3.2.1.117) [1]. Furthermore, substituting Prunasin with its (S)-epimer, Sambunigrin, fails in biosynthetic pathway validation because key glucosyltransferases and hydrolases exhibit absolute stereospecificity for the (R)-configuration of Prunasin[2]. Procuring the exact (R)-monoglucoside is therefore mandatory for accurate single-step kinetic modeling, specific hydrolase screening, and chiral resolution.

Absolute Substrate Specificity for Prunasin Hydrolase Assays

Prunasin is the exclusive natural substrate for prunasin β-glucosidase (EC 3.2.1.118), an enzyme critical for the terminal step of cyanogenesis. Assays attempting to use Amygdalin as a substitute yield zero activity, as the enzyme cannot cleave the β-1,6-glycosidic bond of the gentiobiose moiety. Conversely, amygdalin hydrolase (EC 3.2.1.117) shows absolute specificity for Amygdalin and zero activity toward Prunasin[1].

Evidence DimensionSubstrate specificity for EC 3.2.1.118
Target Compound DataPrunasin: 100% specific cleavage to mandelonitrile and glucose.
Comparator Or BaselineAmygdalin: 0% cleavage (inactive).
Quantified DifferenceAbsolute non-interchangeability (binary active/inactive profile).
ConditionsStandard in vitro enzymatic assay for EC 3.2.1.118.

Procurement of Prunasin is strictly required to assay or screen for EC 3.2.1.118 activity, as the cheaper Amygdalin substitute will result in false-negative assay readouts.

Elimination of Kinetic Lag Phase in Hydrolysis Rates

When subjected to general β-glucosidase hydrolysis, Prunasin exhibits a significantly faster and more linear cleavage rate compared to Amygdalin. In standardized assays at 10^-3 M substrate concentrations, Prunasin achieved a hydrolysis rate of 1.39 nmol/min/mg protein, whereas Amygdalin only reached 0.57 nmol/min/mg protein and displayed a curvilinear plot due to the lag phase inherent to its two-step degradation [1].

Evidence DimensionEnzymatic hydrolysis rate
Target Compound DataPrunasin: 1.39 nmol/min/mg protein (linear kinetics).
Comparator Or BaselineAmygdalin: 0.57 nmol/min/mg protein (curvilinear kinetics with lag phase).
Quantified Difference~2.44-fold faster initial hydrolysis rate for Prunasin.
Conditions10^-3 M substrate concentration in standard β-glucosidase assay.

For researchers requiring rapid, predictable, single-step generation of mandelonitrile or cyanide in vitro, Prunasin avoids the kinetic bottlenecks associated with diglucosides.

Stereospecific Validation in Synthetic Biology

In the metabolic engineering of microbial systems to produce cyanogenic glucosides, the UDP-glucosyltransferase UGT85A47 exhibits strict stereospecificity. When fed racemic mandelonitrile, the enzyme exclusively produces the (R)-epimer, Prunasin, with no detectable formation of the (S)-epimer, Sambunigrin. Quantifying this chiral purity requires Prunasin as the exact analytical standard for chiral HPLC [1].

Evidence DimensionEnzymatic synthesis stereospecificity (UGT85A47)
Target Compound DataPrunasin ((R)-epimer): Exclusively synthesized and detected via chiral HPLC.
Comparator Or BaselineSambunigrin ((S)-epimer): 0% formation detected.
Quantified Difference100% stereoselectivity for the Prunasin configuration.
ConditionsRecombinant UGT85A47 assay using racemic mandelonitrile and UDP-glucose at pH 4.0.

Validating the stereospecific output of engineered biosynthetic pathways requires the exact Prunasin standard to resolve the (R)-epimer from the inactive (S)-epimer during chromatography.

Specific Substrate for Prunasin Hydrolase (EC 3.2.1.118) Screening

In plant physiology, food safety, and enzyme discovery, Prunasin is the mandatory substrate for quantifying the activity of prunasin β-glucosidase (EC 3.2.1.118). Because this enzyme cannot cleave diglucosides like Amygdalin, using Prunasin isolates the terminal step of cyanogenesis, allowing for precise kinetic modeling and inhibitor screening without interference from upstream amygdalin hydrolases [1].

Linear Kinetic Modeling of Cyanogenesis

For toxicological studies or in vitro models of cyanogenesis, Prunasin provides a direct, single-step kinetic profile. Unlike Amygdalin, which introduces a lag phase due to its two-step degradation, Prunasin delivers a linear release of mandelonitrile. This makes it the preferred procurement choice for developing rapid, predictable cyanide-release assays [2].

Chiral Standard for Metabolic Engineering

Prunasin is essential as a chiral reference standard when engineering microbial hosts (like E. coli or Saccharomyces cerevisiae) to express plant UDP-glucosyltransferases (e.g., UGT85A47). Because these enzymes are highly stereoselective, Prunasin allows researchers to confirm the exclusive production of the (R)-enantiomer via chiral HPLC, ensuring the engineered pathway mimics natural plant biosynthesis accurately [3].

Physical Description

Solid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

295.10558726 Da

Monoisotopic Mass

295.10558726 Da

Heavy Atom Count

21

Melting Point

147 - 148 °C

UNII

14W4BPM5FB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

99-18-3

Metabolism Metabolites

Organic nitriles are converted into cyanide ions through the action of cytochrome P450 enzymes in the liver. Cyanide is rapidly absorbed and distributed throughout the body. Cyanide is mainly metabolized into thiocyanate by either rhodanese or 3-mercaptopyruvate sulfur transferase. Cyanide metabolites are excreted in the urine. (L96)

Wikipedia

Prunasin

Dates

Last modified: 08-15-2023
Marouf, A., et al., Pharm. Biol., 39, 263

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